4-Iododiphenylmethane
Overview
Description
4-Iododiphenylmethane is an organic compound that contains the methylene group (CH₂) and is a substituted diphenylmethane. It is characterized by the presence of an iodine atom attached to one of the phenyl rings. The molecular formula of this compound is C₁₃H₁₁I, and it has a molecular weight of 294.13 g/mol .
Preparation Methods
4-Iododiphenylmethane can be synthesized through various methods. One common synthetic route involves the substitution of a methyl group for one of the phenyl groups on the benzene ring, followed by iodination. The reaction is typically catalyzed by hypophosphorous acid . Another method involves the reaction of 4-iodobenzylamine with phenylboronic acid . Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to achieve high yields.
Chemical Reactions Analysis
4-Iododiphenylmethane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form hypoiodite as a product.
Coupling Reactions: Experimental and computational studies suggest that this compound can participate in carbon-carbon and carbon-oxygen coupling reactions.
Scientific Research Applications
4-Iododiphenylmethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical research, particularly in studies involving proteomics.
Industry: This compound is employed in the production of other chemicals and materials, such as biphenyl.
Mechanism of Action
The mechanism of action of 4-Iododiphenylmethane involves its reactivity due to the presence of the iodine atom. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is influenced by the steric effects created by the substitutions on the phenyl rings . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Iododiphenylmethane can be compared with other similar compounds, such as:
4-Bromodiphenylmethane: Similar in structure but contains a bromine atom instead of iodine.
4-Chlorodiphenylmethane: Contains a chlorine atom, leading to different reactivity and applications.
4-Fluorodiphenylmethane: Contains a fluorine atom, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it suitable for particular synthetic applications and research purposes .
Properties
IUPAC Name |
1-benzyl-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNNMLRHRWXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374762 | |
Record name | 4-Iododiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-94-1 | |
Record name | 4-Iododiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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